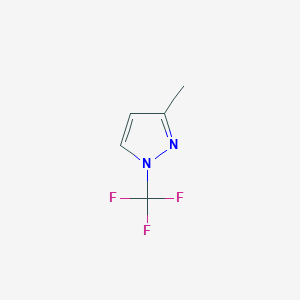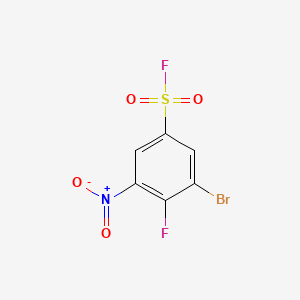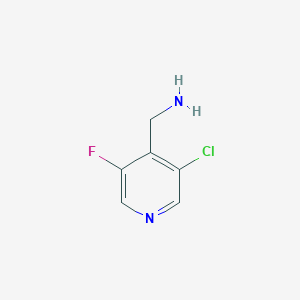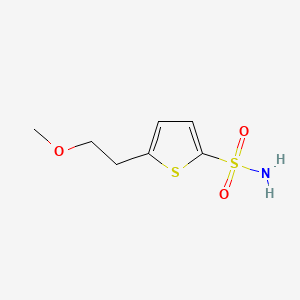![molecular formula C13H22N2O3 B13472534 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocycleThe compound’s structure allows it to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules with enhanced properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and conditions, such as the use of triethylborane or photoredox conditions with fac-Ir(ppy)3 .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, can be challenging due to the highly strained nature of the bicyclo[1.1.1]pentane core. recent advancements have enabled the large-scale preparation of these compounds using light-mediated reactions without the need for additional additives or catalysts . This method has been adopted by several pharmaceutical companies for drug discovery purposes .
化学反応の分析
Types of Reactions
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards radical and nucleophilic additions .
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include alkyl iodides, triethylborane, and photoredox catalysts . These reactions often require specific conditions, such as irradiation with a broad-wavelength mercury lamp or the presence of methyl lithium .
Major Products
The major products formed from the reactions of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide depend on the specific reaction conditions and reagents used. For example, radical additions to the bicyclo[1.1.1]pentane core can lead to the formation of various substituted derivatives .
科学的研究の応用
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide has several scientific research applications across different fields:
作用機序
The mechanism of action of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to desired biological effects . The high s-character of the bicyclo[1.1.1]pentane core contributes to its electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, used as a bioisostere in various applications.
Cubane: Another highly strained carbocycle with similar applications in drug discovery and materials science.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures and reactivity, used in the design of new molecules.
Uniqueness
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its specific functionalization, which imparts unique properties and reactivity.
特性
分子式 |
C13H22N2O3 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
N-(1-bicyclo[1.1.1]pentanyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C13H22N2O3/c16-11(14-13-7-10(8-13)9-13)5-3-1-2-4-6-12(17)15-18/h10,18H,1-9H2,(H,14,16)(H,15,17) |
InChIキー |
ZVDXTSFSISDNOL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)NC(=O)CCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)

![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)

![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)

![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
